4-(5-bromo-1H-indol-3-yl)butan-2-one
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Overview
Description
4-(5-bromo-1H-indol-3-yl)butan-2-one is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a bromine atom at the 5-position of the indole ring and a butanone group at the 2-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-indol-3-yl)butan-2-one typically involves the bromination of indole derivatives followed by the introduction of the butanone group. One common method involves the reaction of 5-bromoindole with a suitable butanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-1H-indol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-(5-bromo-1H-indol-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5-bromo-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-1H-indol-3-yl)-2-butanone
- 4-(5-fluoro-1H-indol-3-yl)-2-butanone
- 4-(5-iodo-1H-indol-3-yl)-2-butanone
Uniqueness
4-(5-bromo-1H-indol-3-yl)butan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-bromo-1H-indol-3-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBGIWSHPOWWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455917 |
Source
|
Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552314-85-9 |
Source
|
Record name | 4-(5-bromo-1H-indol-3-yl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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